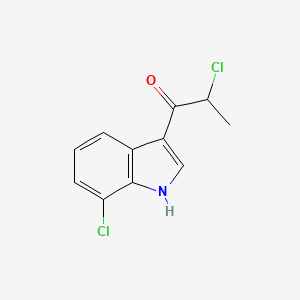

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one” is an indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders . Indole derivatives, both natural and synthetic, exhibit various biologically vital properties .

Synthesis Analysis

Indole derivatives are frequently used in the synthesis of various organic compounds . The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This has led to the creation of promising new heterocycles with chemical and biomedical relevance .Molecular Structure Analysis

Indoles are a type of heterocycle found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, makes it a useful heterocyclic compound .Chemical Reactions Analysis

Indole derivatives are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus exhibits many important biological activities . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .Applications De Recherche Scientifique

- Application : EN300-5637659 shows promise as an anticancer agent. Researchers have explored its effects on cancer cell growth inhibition, apoptosis induction, and tumor suppression .

- Application : EN300-5637659 may exhibit antibacterial or antifungal properties. Investigating its impact on microbial growth and resistance mechanisms is crucial .

- Application : EN300-5637659 could modulate inflammatory pathways, making it relevant for conditions like arthritis or inflammatory bowel diseases .

- Application : EN300-5637659 might offer neuroprotection by influencing neuronal survival, synaptic plasticity, or oxidative stress .

- Application : Researchers can explore EN300-5637659 as a scaffold for developing novel drugs targeting specific receptors or pathways .

Anticancer Activity

Antimicrobial Properties

Anti-Inflammatory Potential

Neuroprotective Effects

Drug Development

Heterocyclic Chemistry Research

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The synthesis of various heterocyclic compounds using indole derivatives is a promising area of research .

Propriétés

IUPAC Name |

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-6(12)11(15)8-5-14-10-7(8)3-2-4-9(10)13/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQRLBIZRPTTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CNC2=C1C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)

![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)

![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)